molecular formula C15H18FNO5 B2496090 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid CAS No. 2137443-15-1

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid

Cat. No.: B2496090
CAS No.: 2137443-15-1
M. Wt: 311.309
InChI Key: FAYGBWOTMOTJNG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to an indoline core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group of 7-fluoro-4-methoxyindoline with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid functionality can be introduced through carboxylation reactions or by using appropriate carboxyl-containing starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . These systems offer advantages in terms of reaction control, scalability, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), HCl in methanol.

    Substitution: Various nucleophiles depending on the desired substitution product.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid involves its interactions with various molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-methoxyindoline-2-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    7-Fluoro-4-methoxyindoline-2-carboxylic acid: Does not have the Boc protecting group, making it less versatile in synthetic applications.

    1-(tert-Butoxycarbonyl)-7-fluoroindoline-2-carboxylic acid: Lacks the methoxy group, which can influence its chemical properties.

Uniqueness

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is unique due to the combination of the Boc protecting group, fluorine atom, and methoxy group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

7-fluoro-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5/c1-15(2,3)22-14(20)17-10(13(18)19)7-8-11(21-4)6-5-9(16)12(8)17/h5-6,10H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGBWOTMOTJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C(C=CC(=C21)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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